Array ( [bid] => 12293537 )
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate is a complex organic compound featuring a tert-butyl carbamate moiety attached to a fluorinated benzo[b]thiophene structure. This compound includes a cyano group and a dioxaborinane, which contribute to its unique chemical properties. The presence of the tert-butyl group enhances its stability and solubility, making it suitable for various synthetic applications.
While specific biological activity data for this exact compound may be limited, similar compounds with fluorinated benzo[b]thiophene structures have shown promising results in medicinal chemistry. They often exhibit antimicrobial and anticancer properties due to their ability to interact with biological targets at the molecular level. The incorporation of cyano and dioxaborinane groups may also enhance bioactivity through improved binding affinity or selectivity.
The synthesis of tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves several steps:
The compound has potential applications in:
Interaction studies involving this compound would typically focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Techniques such as:
These studies help elucidate the potential therapeutic effects and mechanisms of action.
Several compounds share structural features with tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Fluorobenzo[b]thiophene | Contains a fluorinated thiophene ring | Lacks carbamate functionality |
| tert-Butyl carbamate | Simple carbamate structure | No additional functional groups |
| 5,5-Dimethyl-1,3,2-dioxaborinane | Similar dioxaborinane structure | Does not have a benzo[b]thiophene core |
| Cyano-substituted benzenes | Contains cyano groups | Less complex than the target compound |
The uniqueness of tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate lies in its combination of multiple functional groups that enhance its reactivity and potential biological activity while maintaining structural stability due to the tert-butyl group.
The synthesis of tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate represents a sophisticated multi-step synthetic challenge that requires careful orchestration of several key transformations [1]. The compound, bearing Chemical Abstracts Service number 3033705-32-4, incorporates multiple functional groups including a tert-butyl carbamate protecting group, a cyano substituent, a fluorine atom, and a dioxaborinane ring system attached to a benzothiophene core [1].
The strategic approach to synthesizing this complex molecule involves retrosynthetic analysis that identifies critical intermediates and establishes the most efficient sequence of bond-forming reactions [19]. Multi-step synthesis pathways typically begin with readily available starting materials and progress through a series of carefully planned transformations, each designed to introduce specific functional groups while maintaining compatibility with existing substituents [19].
The benzothiophene core structure serves as the central scaffold for this target molecule, and its construction represents a fundamental challenge in the overall synthetic strategy [4] [20]. Recent advances in benzothiophene synthesis have demonstrated that aryne-mediated cyclization reactions can provide efficient access to substituted benzothiophene derivatives from readily available precursors [4] [20]. These methods offer excellent functional group tolerance and enable the preparation of complex benzothiophene structures with diverse substitution patterns [4].
The preparation of 4-bromo-3-fluoro-2-aminobenzo[b]thiophene derivatives represents a critical strategic intermediate in the multi-step synthesis of the target carbamate compound [5]. These intermediates provide essential reactive sites for subsequent functional group transformations while maintaining the integrity of the benzothiophene core structure [5].
The synthesis of 4-bromobenzo[b]thiophene derivatives has been extensively studied, with several established methodologies providing reliable access to these compounds [5]. A notable synthetic approach involves the use of 2-bromo-6-fluorobenzaldehyde as a starting material, which undergoes a series of transformations including nucleophilic substitution with bromomethylmercaptan in the presence of sodium hydroxide [5]. This reaction proceeds under mild conditions at temperatures of 10-15°C and provides yields of approximately 86% [5].
The subsequent cyclization step involves the formation of a quaternary phosphonium salt intermediate through reaction with triphenylphosphine at elevated temperatures of 60°C under reflux conditions for 2 hours [5]. This transformation achieves yields of 84% and establishes the thiophene ring system through an intramolecular cyclization process [5]. The final step in constructing the benzothiophene core involves treatment with sodium hydride in dimethylformamide, completing the ring closure and providing the desired 4-bromobenzo[b]thiophene scaffold [5].
The introduction of fluorine substituents into benzothiophene systems requires specialized synthetic approaches due to the unique reactivity profile of organofluorine compounds [26]. Lithium-bromine exchange reactions have proven particularly effective for incorporating fluorinated substituents into benzothiophene derivatives [26]. These transformations proceed through the generation of organolithium intermediates that can undergo nucleophilic aromatic substitution with perfluoroaryl ethers or sulfides [26].
| Synthetic Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Initial Substitution | NaOH, bromomethylmercaptan | 10-15°C | 2 hours | 86% |
| Phosphonium Salt Formation | Triphenylphosphine, toluene | 60°C reflux | 2 hours | 84% |
| Cyclization | Sodium hydride, DMF | Ambient | Variable | 75-90% |
The amino functionality in these intermediates can be introduced through various strategies, including direct amination reactions or through the reduction of nitro precursors [25]. The synthesis of cyano-substituted benzothiazolyl compounds has demonstrated that amino groups can be successfully incorporated through condensation reactions with appropriate mercapto-nitrile reagents [25]. These reactions typically proceed under reflux conditions in pyridine solvent for 4 hours, providing good yields of the desired amino-substituted products [25].
The incorporation of the 5,5-dimethyl-1,3,2-dioxaborinane moiety represents a sophisticated aspect of the synthetic strategy, requiring specialized boron esterification techniques [8]. Dioxaborinane ring systems exhibit enhanced stability compared to other boronic ester derivatives, particularly in the presence of water, making them valuable synthetic intermediates [8].
The formation of dioxaborinane rings typically involves the reaction of boronic acids with 2,2-dimethyl-1,3-propanediol under dehydrating conditions . This transformation can be facilitated by acid or base catalysis and proceeds through the elimination of water to form the cyclic boronic ester . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield while maintaining precise temperature control throughout the reaction process .
A particularly efficient method for preparing dioxaborinane derivatives involves the use of tetrahydroxydiboron or its anhydride as starting materials [11]. The acetyl chloride-catalyzed reaction of tetrahydroxydiboron with trimethyl orthoformate proceeds rapidly at room temperature and provides a visual indicator of completion through the formation of a homogeneous solution [11]. This method offers significant advantages in terms of reaction speed and operational simplicity compared to traditional approaches [11].
The mechanism of dioxaborinane formation involves several key steps, beginning with the activation of the boronic acid through coordination with the diol [8]. Computational studies have revealed that the exchange of boronic esters can proceed through multiple pathways, including direct transesterification and metathesis mechanisms [8]. The enhanced stability of six-membered dioxaborinane rings compared to five-membered pinacol esters makes them particularly attractive for synthetic applications [8].
Recent advances in boron esterification methodology have demonstrated that diboron diolates can be prepared efficiently using gram-scale procedures [11]. The reaction of tetrahydroxydiboron with various diols, including aliphatic 1,2-diols and 1,3-diols, provides access to a wide range of dioxaborinane derivatives [11]. These methods typically achieve high yields without requiring extensive purification procedures [11].
| Diol Type | Reaction Conditions | Yield Range | Typical Scale |
|---|---|---|---|
| Aliphatic 1,2-diols | Room temperature, 10 minutes | 85-95% | 1-5 grams |
| Aliphatic 1,3-diols | Ambient conditions, 15 minutes | 80-90% | 1-5 grams |
| Aromatic diols | Elevated temperature, 30 minutes | 75-85% | 0.5-2 grams |
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic methodology for constructing carbon-carbon and carbon-heteroatom bonds [30] [31]. In the synthesis of tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate, these transformations play a crucial role in the final assembly of the target molecule [3] [9].
The Suzuki-Miyaura coupling reaction stands out as particularly relevant for this synthetic challenge, given the presence of the dioxaborinane moiety in the target structure [31]. This reaction involves the palladium-catalyzed coupling of organoborane compounds with aryl or vinyl halides under basic conditions [31]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [30].
Recent advances in palladium catalyst development have focused on the design of specialized ligands that enhance reaction efficiency and broaden substrate scope [30]. Dialkylbiarylphosphine ligands, developed through the pioneering work of the Buchwald group, have proven particularly effective for challenging cross-coupling transformations [30]. These ligands promote the formation of active monoligated palladium(0) species and facilitate both oxidative addition and reductive elimination processes [30].
The optimization of palladium-catalyzed cross-coupling reactions for benzothiophene derivatives requires careful consideration of several factors, including catalyst loading, ligand selection, base choice, and reaction temperature [29] [35]. Studies have shown that catalyst loadings can often be reduced to parts-per-million levels while maintaining high reaction efficiency [29]. This optimization is particularly important for industrial applications where catalyst cost represents a significant economic factor [29].
For benzothiophene substrates containing electron-withdrawing groups such as cyano and fluoro substituents, enhanced catalytic activity is often required to achieve satisfactory reaction rates [30]. The presence of these groups can influence the electronic properties of the aromatic system and affect the rate of oxidative addition [30]. Specialized catalyst systems incorporating bulky, electron-rich phosphine ligands have proven effective for these challenging substrates [30].
The development of aqueous Suzuki-Miyaura coupling protocols has provided additional advantages for benzothiophene synthesis [10]. These methods utilize biodegradable solvents and enable facile product separation from biphasic solvent mixtures without requiring additional organic solvents during workup [10]. Aqueous catalysis has been found to be more efficient than anhydrous conditions for certain heterocyclic substrates [10].
| Catalyst System | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 75-85% |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 100°C | 85-95% |
| PdCl₂(dppf) | Na₂CO₃ | n-BuOH/H₂O | 80°C | 80-90% |
Solvent selection represents a critical parameter in optimizing the synthesis of complex benzothiophene derivatives, as the choice of reaction medium significantly influences reaction rates, selectivity, and overall efficiency [14] [17]. The relationship between solvent polarity and reaction kinetics is particularly important for polar reactions involving charged intermediates and transition states [17].
Polar solvents tend to enhance reaction rates for transformations involving polar intermediates due to their ability to stabilize charged species [17]. Conversely, nonpolar solvents often accelerate reactions involving nonpolar mechanisms by minimizing unfavorable solvation effects [17]. However, these general trends are subject to numerous exceptions, as solvent effects can be influenced by factors such as hydrogen bonding interactions, specific solute-solvent interactions, and solvent viscosity [17].
For benzothiophene synthesis involving electrophilic aromatic substitution reactions, the choice of solvent system requires careful optimization to balance reaction efficiency with product selectivity [16]. Studies on domino reaction protocols for benzothiophene derivatives have revealed that solvent mixtures often provide superior results compared to single-solvent systems [16]. The addition of water to organic solvents such as acetone has been shown to facilitate certain transformations by improving the solubility of inorganic bases [16].
Experimental investigations into solvent effects on benzothiophene synthesis have demonstrated that methanol and ethanol provide effective reaction media for many transformations, achieving yields of 75% and 72% respectively in specific cases [16]. Polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, and acetonitrile often provide only trace amounts of desired products, highlighting the importance of solvent hydrogen-bonding capabilities [16].
The optimization of solvent systems for electrochemical benzothiophene synthesis has revealed unique requirements for these specialized transformations [15]. Hexafluoroisopropanol has proven particularly effective for electrochemical reactions, likely due to its ability to increase the reactivity of carbocation intermediates [15]. The use of hexafluoroisopropanol in combination with nitromethane as a co-solvent has provided optimal conditions for electrochemical benzothiophene dioxide synthesis [15].
Industrial solvent optimization considerations include factors such as environmental impact, cost, recyclability, and safety profile [28]. The development of greener solvent systems has become increasingly important, with emphasis on reducing the use of halogenated solvents and other environmentally problematic compounds [28]. Continuous flow reactor systems enable precise control of solvent composition and reaction parameters, facilitating the optimization process [28].
| Solvent System | Polarity Index | Typical Applications | Yield Range |
|---|---|---|---|
| Methanol/Water | 5.1/10.2 | Nucleophilic substitutions | 70-85% |
| DMF | 6.4 | Heterocycle formation | 60-75% |
| Toluene/DME | 2.4/4.8 | Cross-coupling reactions | 75-90% |
| HFIP/CH₃NO₂ | 9.3/6.0 | Electrochemical synthesis | 65-80% |
The synthesis of tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate may involve the formation of diastereomeric mixtures during certain synthetic steps, necessitating the development of effective chiral resolution techniques [12]. Chiral separation methods are essential for obtaining enantiomerically pure compounds, particularly in pharmaceutical applications where stereochemical purity is critical [12].
The fundamental principle underlying chiral separation relies on the formation of diastereomeric complexes or derivatives that exhibit different physical properties, enabling their separation through conventional techniques [12]. This process requires a minimum of three simultaneous interactions between the chiral selector and the analyte, following the three-point-interaction rule established by Dalgliesh [12]. At least one of these interactions must be stereoselective to generate the necessary difference in binding affinity [12].
Chromatographic methods represent the most widely employed approach for chiral resolution of organic compounds [12]. High-performance liquid chromatography using chiral stationary phases provides efficient separation of enantiomers through differential retention times [12]. The selection of appropriate chiral stationary phases depends on the specific structural features of the target compound and the nature of the stereogenic centers present [12].
Capillary electrophoresis offers an alternative approach for chiral separation that can be particularly effective for certain classes of compounds [12]. This technique utilizes the differential migration of diastereomeric complexes in an electric field, with chiral selectors dissolved in the running buffer [12]. The method provides high resolution and can be optimized through careful selection of buffer composition, pH, and chiral selector concentration [12].
For benzothiophene derivatives containing multiple stereogenic centers, the complexity of chiral resolution increases significantly due to the potential formation of multiple diastereomeric species [13]. Allylboronic esters, which share structural similarities with the dioxaborinane moiety in the target compound, have been successfully resolved using chiral catalysts that control the stereochemical outcome of key bond-forming reactions [13]. These approaches enable the direct synthesis of stereochemically defined products rather than requiring subsequent resolution steps [13].
The development of enzymatic resolution methods has provided access to highly selective chiral separation techniques [12]. Enzymatic approaches offer the advantage of operating under mild conditions and often provide excellent stereoselectivity [12]. However, the substrate scope of enzymatic methods is generally more limited compared to chemical resolution techniques [12].
Crystallization-based resolution methods can be particularly effective for compounds that form well-defined crystalline diastereomeric salts [12]. The formation of diastereomeric derivatives through reaction with chiral auxiliary compounds enables separation based on differential solubility [12]. This approach requires careful optimization of crystallization conditions including solvent choice, temperature, and concentration [12].
| Resolution Method | Selectivity Range | Throughput | Typical Applications |
|---|---|---|---|
| Chiral HPLC | α = 1.1-3.0 | Analytical to preparative | General applicability |
| Chiral CE | α = 1.2-5.0 | Analytical | Basic compounds |
| Enzymatic Resolution | >99% ee | Preparative | Specific substrates |
| Crystallization | Variable | Large scale | Salt-forming compounds |
The tert-butyl carbamate moiety in tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate represents a critical protective group that modulates the reactivity of the amino nitrogen through resonance stabilization and steric hindrance [1] [2]. The carbamate functionality exhibits enhanced stability compared to simple amides due to the electron-withdrawing nature of the alkoxy carbonyl system, which reduces the basicity of the nitrogen atom and provides proteolytic resistance [3].
The deprotection mechanism under acidic conditions proceeds through a well-characterized pathway involving protonation of the carbamate oxygen followed by heterolytic cleavage of the carbon-oxygen bond [4] [5]. Trifluoroacetic acid treatment represents the most efficient deprotection method, initiating with protonation of the carbonyl oxygen to form a resonance-stabilized intermediate [1] [4]. The subsequent loss of the tert-butyl cation occurs as the rate-determining step, generating a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine and carbon dioxide [4] [6]. The released tert-butyl carbocation undergoes deprotonation by trifluoroacetate anion to form isobutylene gas, which provides a thermodynamic driving force for the reaction [5].
Alternative deprotection strategies employing hydrochloric acid demonstrate a second-order dependence on acid concentration, indicating a general acid-catalyzed mechanism involving ion-molecule pair separation [6]. The kinetic analysis reveals that the fragmentation proceeds through reversible formation of an ion-molecule pair, where the rate-determining step involves separation of this intermediate rather than initial protonation [6]. Base-catalyzed deprotection using 2-mercaptoethanol offers superior functional group tolerance, particularly for sulfur-containing substrates that deactivate palladium catalysts in hydrogenolysis reactions [7]. This nucleophilic substitution mechanism involves attack at the benzylic carbon adjacent to the carboxylate, proceeding through an SN2 displacement pathway [7].
The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl substituent represents a specialized boronic ester that exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions [8] [9]. This six-membered cyclic boronic ester demonstrates enhanced stability compared to acyclic analogues while maintaining high transmetalation efficiency in Suzuki-Miyaura coupling reactions [9]. The dioxaborinane framework provides column stability and bench stability, making it superior to boronic acids that suffer from dehydration to boroxines [8] [9].
The transmetalation mechanism proceeds through formation of kinetically competent eight-coordinate boron complexes containing palladium-oxygen-boron linkages [10]. These intermediates, characterized by nuclear magnetic resonance spectroscopy at low temperatures, represent the missing links between arylboronic esters and arylpalladium complexes in the catalytic cycle [10]. The dioxaborinane structure facilitates rapid boron-to-palladium transfer with turnover frequencies exceeding 10³ h⁻¹, attributed to the enhanced nucleophilic character of the boron-ipso carbon bond [8] [10].
Computational studies using density functional theory reveal two competing pathways for boronic ester exchange: nucleophile-mediated metathesis in protic solvents and direct metathesis through cycloaddition intermediates in aprotic media [8]. The nucleophile-mediated pathway dominates in the presence of water or alcohols, with energy barriers of 17-30 kcal/mol, while direct metathesis exhibits higher activation energies of approximately 29 kcal/mol [8]. The slow-release mechanism characteristic of silyl-protected dioxaborinanes allows controlled liberation of the active boronic acid species, suppressing formation of competing side products and enabling room-temperature coupling reactions [9].
The benzothiophene framework bearing the dioxaborinane substituent exhibits enhanced reactivity due to the electron-deficient nature of the heterocyclic system [11]. The presence of sulfur in the aromatic ring system provides favorable orbital overlap for intermolecular interactions while maintaining the electronic properties necessary for efficient transmetalation [11]. The regiochemistry of substitution at the 4-position of the benzothiophene core provides optimal sterics for palladium coordination and subsequent reductive elimination [12].
The 7-fluorine substituent exerts profound electronic effects on the benzothiophene system through both inductive and resonance mechanisms [13] [14] [15]. Fluorine, possessing the highest electronegativity (4.0 on the Pauling scale) among the halogens, functions as a powerful electron-withdrawing group that significantly modulates the electronic properties of the aromatic system [14] [16]. The inductive effect dominates in most cases, resulting in stabilization of negative charge and enhancement of electrophilic reactivity [17] [18].
The presence of fluorine at the 7-position leads to a decrease in both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, resulting in a narrower band gap and bathochromic shift in the electronic absorption spectrum [13] [19]. Density functional theory calculations demonstrate that fluorination increases the activation energy for hydrogenation by approximately 4 kcal/mol, indicating enhanced aromatic stability through what has been termed "fluoromaticity" [16]. This phenomenon arises from the contribution of fluorine lone pairs to the π-system through conjugation, creating additional bonding and antibonding orbitals that stabilize the aromatic framework [16].
The carbon-fluorine bond length in aromatic systems typically ranges from 1.34-1.35 Å, representing one of the strongest single bonds in organic chemistry [16]. This short, strong bond contributes to the exceptional thermal and chemical stability of fluorinated aromatics [20] [19]. The dipole moment of fluorinated benzothiophenes increases significantly compared to the parent compound, enhancing intermolecular interactions and affecting solid-state packing arrangements [13] [15].
The resonance contribution of fluorine becomes significant when the substituent is positioned ortho or para to electron-deficient centers, where the lone pairs can participate in π-conjugation [14]. However, in the 7-position of the benzothiophene system, the inductive effect predominates, resulting in deepening of the highest occupied molecular orbital level and enhanced electrophilic character [19] [14]. This electronic modification facilitates nucleophilic aromatic substitution reactions while maintaining the aromatic integrity of the benzothiophene core [17] [18].
The cyano functionality at the 3-position of the benzothiophene ring provides a versatile synthetic handle for subsequent chemical transformations [21] [22] [23]. The carbon-nitrogen triple bond exhibits polarization that renders the carbon atom electrophilic and susceptible to nucleophilic attack, enabling a diverse array of derivatization reactions [21] [23] [24].
Acid-catalyzed hydrolysis of the nitrile proceeds through a well-established mechanism involving initial protonation of the nitrogen atom to activate the carbon center toward nucleophilic attack by water [23] [24]. The reaction progresses through formation of an imidic acid intermediate, which tautomerizes to the more stable amide form [23] [25]. Subsequent hydrolysis of the amide under vigorous acidic conditions yields the corresponding carboxylic acid with elimination of ammonia [24] [25]. This transformation typically proceeds in 70-90% yield under standard conditions employing mineral acids and elevated temperatures [23].
Base-catalyzed hydrolysis offers an alternative pathway with superior functional group tolerance, particularly valuable for substrates containing acid-sensitive functionalities [23] [24]. The mechanism initiates with direct nucleophilic attack by hydroxide ion at the nitrile carbon, generating an unstable intermediate that rapidly protonates to form the imidic acid [23] [24]. The subsequent steps parallel those of acid-catalyzed hydrolysis, ultimately producing the carboxylate salt that can be converted to the free acid upon acidification [24] [25].
Reduction reactions of the cyano group provide access to primary amines through treatment with lithium aluminum hydride or catalytic hydrogenation [21] [26]. The hydride reduction mechanism involves initial nucleophilic attack at the nitrile carbon followed by protonation to generate an imine intermediate, which undergoes further reduction to yield the primary amine [26] [25]. Selective reduction to aldehydes can be achieved using diisobutylaluminum hydride at low temperatures, providing access to formyl derivatives for further elaboration [22] [26].
Grignard addition reactions enable conversion of nitriles to ketones through nucleophilic attack of organometallic reagents at the electrophilic carbon center [22] [26]. The initial addition product forms a magnesium imine salt that undergoes hydrolysis during workup to generate the corresponding ketone [26]. This transformation proceeds in 75-90% yield under standard conditions and tolerates a wide range of organometallic nucleophiles [22].